molecular formula C16H16BrN3O2S B4621858 N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide

N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide

Cat. No. B4621858
M. Wt: 394.3 g/mol
InChI Key: NYEXQTFCVPYYHX-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamides are a class of compounds known for their versatile chemical properties and potential applications in various domains including pharmaceuticals and materials science. Their reactivity and functional diversity make them suitable for a wide range of synthetic applications.

Synthesis Analysis

Synthetic approaches to hydrazinecarbothioamide derivatives typically involve the condensation reactions of hydrazine with isothiocyanates or aldehydes in the presence of suitable catalysts. For example, synthesis methodologies can include reactions under reflux conditions in ethanol or piperidine solution, highlighting the adaptability and efficiency of these synthetic routes for generating complex molecular architectures (Hassan et al., 2016).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazinecarbothioamide moiety, often involved in forming stable intramolecular and intermolecular hydrogen bonds. Crystallographic studies reveal that these compounds can exhibit coplanar configurations and participate in hydrogen bonding, contributing to their stability and reactivity (Vimala et al., 2014).

Scientific Research Applications

Spectral and Modeling Studies

Spectral Structure Elucidation : The spectral studies and modeling on related compounds like N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide have revealed insights into their structural properties, including hydrogen bond formation and chelation behavior with various metals. These studies are pivotal for understanding the chemical and physical properties of similar compounds, facilitating their application in designing metal complexes with desired characteristics (Abou‐Melha, 2021).

Anticancer Activity

Antioxidant and Antitumor Activities : Research on similar compounds has shown significant antioxidant and antitumor activities, highlighting the potential therapeutic applications of these chemicals. For instance, ligands and their metal complexes, like those involving Cd(II), exhibit strong activities, pointing towards their use in developing anticancer agents (Abou Melha et al., 2021).

Synthesis of Derivatives

Synthesis of New Thiazole and Pyrimidine Derivatives : The reaction of closely related compounds with various reagents has led to the creation of new thiazole and pyrimidine derivatives, expanding the chemical library of substances with potential biological activities. Such synthetic pathways are crucial for the development of novel drugs and materials (Gomha & Badrey, 2013).

Fluorescence Probing

Fluorescent Probe for Hydrazine Detection : Derivatives of the chemical have been used in developing sensitive fluorescent probes for hydrazine detection. These probes, such as Naphthalimide Trifluoroacetyl Acetonate, offer high selectivity and sensitivity, essential for environmental monitoring and biological applications (Lee et al., 2013).

properties

IUPAC Name

1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c1-2-7-18-16(23)20-19-15(21)10-22-14-6-4-11-8-13(17)5-3-12(11)9-14/h2-6,8-9H,1,7,10H2,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEXQTFCVPYYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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